3-Bromo-4-fluoro-5-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. rsc.orgresearchgate.net It is considered a "privileged scaffold" because of its frequent appearance in a vast array of biologically active compounds, including more than 7000 existing drug molecules. rsc.orgrsc.org This prevalence is attributed to several factors: the nitrogen atom can act as a hydrogen bond acceptor, and the ring system's polarity can improve water solubility and bioavailability of molecules. rsc.orgnih.gov
Pyridine derivatives are integral to many FDA-approved drugs, natural products like alkaloids, and essential vitamins such as niacin and pyridoxine. rsc.orgresearchgate.netrsc.org In synthetic chemistry, the pyridine scaffold is not only a target structure but also a versatile reagent and solvent. rsc.orgnih.gov The ability to functionalize the pyridine ring at various positions allows for the systematic design and synthesis of novel compounds with tailored chemical and physical properties for applications in medicine, materials science, and catalysis. nih.govresearchgate.netnih.gov
Overview of Electron-Deficient Aromatic Systems in Heterocyclic Chemistry
Heterocyclic compounds can be broadly classified as electron-rich or electron-deficient. pitt.edu Pyridine is a classic example of an electron-deficient (or π-deficient) aromatic system. uobabylon.edu.iq Unlike benzene, the presence of the more electronegative nitrogen atom in the six-membered ring withdraws π-electron density from the carbon atoms. uobabylon.edu.iqboyer-research.com This reduction in electron density has profound consequences for the ring's reactivity.
Electron-deficient systems like pyridine are generally less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh reaction conditions. pitt.edugcwgandhinagar.com Conversely, they are more susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. nih.govboyer-research.com The introduction of additional strong electron-withdrawing groups, such as nitro (–NO₂) and halogen atoms (–F, –Br), further depletes the ring of electron density, making it highly electrophilic and even more reactive towards nucleophiles. This enhanced reactivity is a key feature exploited in the synthetic applications of compounds like halogenated nitropyridines.
Positioning of 3-Bromo-4-fluoro-5-nitropyridine within the Functionalized Pyridine Chemical Landscape
This compound is a polysubstituted pyridine that embodies the characteristics of a highly electron-deficient aromatic system. The pyridine ring is decorated with three distinct electron-withdrawing substituents: a nitro group, a fluorine atom, and a bromine atom. This specific arrangement of functional groups makes it a valuable and highly reactive intermediate in organic synthesis.
The combination of a nitro group at the 5-position, a fluorine atom at the 4-position, and a bromine atom at the 3-position creates a distinct reactivity profile. The fluorine atom at C4 is positioned para to the C-N bond and ortho to the nitro group, making it highly activated for nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various nucleophiles at this position. The bromine at C3, being meta to the nitro group, is less activated towards substitution, allowing for sequential and regioselective functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrFN₂O₂ nih.gov |
| Molecular Weight | 220.98 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1805578-57-7 chemsrc.com |
| Canonical SMILES | C1=C(C(=C(C=N1)F)N(=O)=O)Br |
Research Findings on Synthesis and Reactivity
The synthesis of highly substituted pyridines like this compound often involves multi-step sequences starting from simpler pyridine derivatives. Research into related compounds provides insight into potential synthetic routes. For instance, the synthesis of meta-fluorinated pyridines, which can be challenging, has been achieved through the direct fluorination of pyridine N-oxides. nih.gov Specifically, studies have shown that fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield the corresponding 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be further manipulated. nih.govrsc.org This highlights a viable strategy for constructing the 3-fluoro-4-nitro substitution pattern.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDITMOUQZLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Nitropyridine
Historical Context and Evolving Synthetic Routes
The preparation of polysubstituted pyridines like 3-bromo-4-fluoro-5-nitropyridine has evolved from classical, often harsh, methods to more refined and selective strategies. Early approaches frequently involved multi-step sequences that built upon the inherent reactivity of the pyridine (B92270) nucleus.
Sequential Functionalization Approaches to Substituted Pyridine Ring Systems
Sequential functionalization is a foundational strategy for constructing complex pyridine derivatives. This typically involves a stepwise introduction of substituents onto a pre-existing pyridine ring. For instance, one validated method for a related compound, 3-bromo-5-fluoro-4-nitropyridine (B6160700), involves the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction of the nitro group and subsequent re-bromination. This highlights a common theme: the strategic use of activating or directing groups that are later modified or removed.
Another example of sequential functionalization involves the direct nitration of 3-bromo-5-fluoropyridine (B183902). However, this approach can be challenging due to the deactivating effects of the existing halogen substituents, often requiring harsh conditions such as fuming nitric acid at elevated temperatures and resulting in moderate yields.
Diazotization-Fluorination Strategies for Nitrogen Heterocycles
The introduction of a fluorine atom onto a nitrogen heterocycle is often accomplished through diazotization-fluorination reactions, most notably the Balz-Schiemann reaction. This method is a cornerstone for synthesizing fluorinated aromatic compounds. In the context of pyridine synthesis, this strategy typically begins with an aminopyridine precursor. For example, the synthesis of 5-fluoro-4-nitropyridine starts with 5-amino-4-nitropyridine, which undergoes diazotization with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. Subsequent thermal decomposition of this intermediate in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄), introduces the fluorine atom. Precise temperature control is crucial during this process to prevent the decomposition of the thermally unstable diazonium salt. The use of anhydrous hydrogen fluoride (HF), sometimes in the presence of a base like pyridine, has also been explored to facilitate one-pot diazotization and fluoro-dediazoniation of aminopyridines. oup.comgoogle.com
Direct Nitration and Halogenation Protocols on Pyridine Precursors
Direct electrophilic nitration and halogenation of pyridine precursors are fundamental reactions in the synthesis of this compound. The regioselectivity of these reactions is heavily influenced by the electronic properties of the substituents already present on the pyridine ring.
For instance, the nitration of 3-bromo-5-fluoropyridine with fuming nitric and sulfuric acid introduces a nitro group. The existing bromine and fluorine atoms are deactivating, making the reaction challenging and often requiring high temperatures. The nitro group is directed to the C4 position due to the meta-directing influence of the bromine at C3 and the para-directing, albeit deactivating, effect of the fluorine at C5.
Similarly, electrophilic bromination is a key step. The bromination of 5-fluoro-4-nitropyridine using reagents like N-bromosuccinimide (NBS) or liquid bromine is directed to the C3 position. This regioselectivity is a result of the synergistic directing effects of the nitro group at C4 (meta-directing) and the fluorine atom at C5 (para-directing). Optimization of reaction conditions, such as temperature and the choice of brominating agent, is critical to maximizing yield.
Advanced Synthetic Manipulations and Regioselectivity Control
To overcome the limitations of classical methods, more advanced and regioselective synthetic strategies have been developed. These techniques offer greater control over the placement of functional groups and often proceed under milder conditions.
Halogen Exchange Reactions, Including Silylated Precursor Methodologies
Halogen exchange (Halex) reactions provide a powerful tool for introducing fluorine into aromatic systems. thieme-connect.de This is particularly useful when direct fluorination is difficult. A notable advanced strategy involves the use of silylated precursors. This method offers an alternative to harsh acidic conditions.
The synthesis begins with the preparation of a trimethylsilyl-substituted pyridine. For instance, 4-nitropyridine (B72724) can be lithiated and then treated with trimethylsilyl (B98337) chloride (TMSCl) to yield 3-trimethylsilyl-4-nitropyridine. In a subsequent step, the trimethylsilyl group can be displaced by a fluoride ion using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). This fluorination via silyl (B83357) group displacement has been shown to produce 3-bromo-5-fluoro-4-nitropyridine in good yield.
A significant advancement in this area is the direct fluorination of a pyridine N-oxide. Research has demonstrated that the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.gov This intermediate can then be readily converted to the corresponding aminopyridine. nih.gov This approach is noteworthy as it represents a novel method for generating meta-fluorinated pyridines. nih.gov
Palladium-Catalyzed Cross-Coupling Methods for Selective Bromination
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-halogen bonds, offering high selectivity and functional group tolerance. While direct electrophilic bromination is often effective, palladium-catalyzed methods provide an alternative for substrates where traditional methods fail or give poor regioselectivity.
These methods can be applied to the synthesis of various aryl halides. nih.gov For instance, palladium-catalyzed reactions can convert aryl triflates to aryl bromides. nih.gov In the context of pyridine chemistry, palladium catalysis can be employed for the ortho-halogenation of substituted pyridines. For example, palladium-catalyzed ortho-iodination of acetanilides has been developed, and this methodology can be extended to bromination and chlorination using the corresponding N-halosuccinimides. beilstein-journals.org While not a direct synthesis of this compound, these principles demonstrate the potential of palladium catalysis for the selective introduction of bromine onto a pyridine ring, which could be integrated into a broader synthetic strategy. The choice of ligand is often crucial for the success of these transformations. nih.gov
Directed Ortho Metalation (DoM) Strategies in Functionalized Pyridine Synthesis
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. snnu.edu.cnuwindsor.ca The strategy relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.caharvard.edu This generates a stabilized organometallic intermediate that can then react with a variety of electrophiles to introduce a new substituent with high regiocontrol. snnu.edu.cn
For pyridine systems, DoM can be challenging due to the propensity of strong bases to undergo nucleophilic addition to the electron-deficient ring. harvard.edu The use of sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to favor deprotonation over addition. snnu.edu.cnuwindsor.ca While direct lithiation of unsubstituted pyridine tends to occur at the ortho-position (C2), achieving functionalization at other positions often requires a pre-installed DMG. snnu.edu.cn Halogens, amides, and methoxy (B1213986) groups are examples of DMGs that can direct metalation to specific sites on the pyridine ring. snnu.edu.cn For instance, a directing group at the C2 or C4 position can facilitate meta-selective metalation. snnu.edu.cn
In the context of synthesizing polysubstituted pyridines like this compound, DoM can be envisioned as a key step in creating elaborately substituted precursors. For example, a suitably placed DMG on a pyridine ring could allow for the introduction of a bromo or silyl group, which can then be further elaborated. The regioselective lithiation of substituted pyridine N-oxides has also been demonstrated as a viable method for producing polysubstituted pyridine derivatives. rsc.org The choice of base, solvent, and temperature are critical parameters that must be optimized to achieve the desired outcome and prevent unwanted side reactions. uwindsor.ca
| Parameter | Description | Relevance to Pyridine Synthesis |
| Directing Group (DMG) | A functional group that directs deprotonation to the ortho position. | Essential for controlling regioselectivity in functionalizing the pyridine ring. snnu.edu.cnharvard.edu |
| Base | Strong, non-nucleophilic bases are preferred. | LDA and LiTMP are commonly used to avoid nucleophilic addition to the pyridine ring. snnu.edu.cnuwindsor.ca |
| Electrophile | Reagent that reacts with the lithiated intermediate. | Allows for the introduction of a wide range of functional groups. |
| Regioselectivity | The specific position on the ring that is functionalized. | DoM provides high regiocontrol, which is crucial for multi-step syntheses. rsc.org |
Process Intensification and Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process intensification and scalability. This involves developing manufacturing processes that are safer, more efficient, and more environmentally benign. Key considerations include the use of advanced reactor technologies, optimization of reaction parameters, and control of reaction pathways.
Continuous Flow Reactor Systems for Enhanced Reaction Efficiency and Throughput
Continuous flow chemistry offers significant advantages for the production of fine chemicals and pharmaceutical intermediates, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. beilstein-journals.orgresearchgate.net In a continuous flow system, reactants are pumped through a network of tubes or microreactors where mixing and reaction occur. mit.edu This setup provides superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved reaction selectivity. researchgate.netresearchgate.net
For the synthesis of nitropyridines, which often involves strongly exothermic nitration reactions, flow chemistry can significantly enhance safety by minimizing the volume of hazardous material present at any given time. beilstein-journals.orgresearchgate.net The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing thermal runaways and the formation of polynitrated byproducts. researchgate.netresearchgate.net Studies on the nitration of pyridine N-oxide in continuous flow have demonstrated improved yields and safety profiles compared to batch processes. beilstein-journals.orgresearchgate.net By implementing a continuous flow system for the nitration of a 3-bromo-5-fluoropyridine precursor, it would be possible to achieve higher throughput and a more consistent product quality for the production of this compound. researchgate.net
| Feature | Benefit in Continuous Flow Synthesis | Reference |
| Enhanced Heat Transfer | Prevents thermal runaways and reduces byproduct formation in exothermic reactions like nitration. | researchgate.netresearchgate.net |
| Improved Mass Transfer | Leads to faster reaction rates and higher conversion. | researchgate.net |
| Small Reactor Volume | Increases safety by minimizing the amount of hazardous material. | beilstein-journals.orgresearchgate.net |
| Automation | Allows for precise control over reaction parameters and consistent product quality. | rsc.org |
Optimization Strategies for Maximizing Yield and Purity in Multi-Step Syntheses
For instance, in the electrophilic bromination of 5-fluoro-4-nitropyridine to introduce the bromine at the C3 position, the choice of brominating agent and reaction conditions is critical. A study comparing N-bromosuccinimide (NBS) and liquid bromine showed that NBS at 70°C for 5 hours resulted in a higher yield.
Table: Optimization of Bromination Conditions for 5-fluoro-4-nitropyridine
| Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | 70 | 5 | 88 | |
| Br₂ | 70 | 5 | 85 | |
| NBS | 50 | 8 | 72 |
Data sourced from a study on the optimization of bromination conditions.
Furthermore, purification methods at each stage are crucial for ensuring high purity of the final product. Techniques such as column chromatography and recrystallization are often employed to remove byproducts and unreacted starting materials. The development of one-pot, multi-step procedures can also enhance efficiency by reducing the number of workup and purification steps, although this requires careful orchestration of reaction conditions to ensure compatibility between different reagents and intermediates. researchgate.net
Mitigation of Competing Reaction Pathways and Undesired Byproduct Formation
In the synthesis of a complex molecule like this compound, several competing reaction pathways can lead to the formation of undesired byproducts, thereby reducing the yield and complicating purification. Identifying and mitigating these pathways is a critical aspect of process development.
A significant challenge arises during the fluorination step. When attempting to fluorinate 3-bromo-4-nitropyridine using a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF), substitution preferentially occurs at the C4 position, displacing the nitro group to form 3-bromo-4-fluoropyridine (B38431), rather than the desired substitution of the bromine at C3. nih.gov This is due to the strong activation of the C4 position by the para-bromo substituent. nih.gov
To overcome this, a strategic modification of the substrate is employed. By using 3-bromo-4-nitropyridine N-oxide as the starting material, the electronic properties of the pyridine ring are altered. nih.gov Nucleophilic fluorination of the N-oxide precursor proceeds to give 3-fluoro-4-nitropyridine N-oxide in good yield, which can then be deoxygenated to afford the desired fluorinated pyridine core. nih.gov This demonstrates how a subtle change in the synthetic route can effectively block a competing reaction pathway. nih.gov
Another common issue is over-nitration or ring oxidation during the nitration step, especially under harsh conditions. Careful control of temperature and the rate of addition of the nitrating agent, often facilitated by continuous flow reactors, can minimize these side reactions. researchgate.net
Reactivity Profile and Transformative Chemical Reactions of 3 Bromo 4 Fluoro 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 3-bromo-4-fluoro-5-nitropyridine is a prime substrate for such reactions. The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing substituents, facilitates the attack of nucleophiles.
Regioselectivity and Site Specificity in Pyridine SNAr Reactions
The substitution pattern of this compound presents multiple potential sites for nucleophilic attack. The regioselectivity of SNAr reactions on this substrate is a critical consideration for its synthetic applications. The positions on the pyridine ring are numbered, with the nitrogen atom at position 1. The substituents are located at C3 (bromo), C4 (fluoro), and C5 (nitro).
Research has shown a clear preference for nucleophilic attack at the C4 position, leading to the displacement of the fluoride (B91410) ion. nih.gov For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with tetrabutylammonium (B224687) fluoride (TBAF) results in the formation of 3-bromo-4-fluoropyridine (B38431), demonstrating the preference for substitution at the position para to the nitro group. nih.gov This regioselectivity is a consequence of the electronic activation provided by the nitro group.
In contrast, attempts to displace the bromine atom at the C3 position are generally less favorable under standard SNAr conditions due to its position meta to the strongly activating nitro group.
Electronic Effects of Substituents (Nitro and Halogens) on Ring Activation Towards Nucleophiles
The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic effects of its substituents. The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. georganics.sk This potent electron withdrawal significantly depletes the electron density of the pyridine ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack. georganics.sk
The fluorine and bromine atoms also contribute to the activation of the ring via their inductive electron-withdrawing effects (-I). frontiersin.org Fluorine is more electronegative than bromine, exerting a stronger inductive pull. However, the key to the high reactivity at the C4 position is the resonance effect of the nitro group. The nitro group at C5 can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position through resonance delocalization. This stabilization is most effective for attack at the positions ortho and para to the nitro group. In this case, the fluorine atom is at the para-like C4 position relative to the C5-nitro group, leading to its preferential displacement.
The combined electron-withdrawing nature of the nitro and halogen groups makes the pyridine ring in this compound significantly activated towards nucleophilic aromatic substitution.
Diverse Nucleophilic Reagents and Resulting Product Architectures
A wide array of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted pyridine products. These reactions typically involve the displacement of the highly labile fluorine atom at the C4 position.
Common nucleophiles include:
Amines: Aliphatic and aromatic amines readily displace the fluoride to form various 4-amino-3-bromo-5-nitropyridine derivatives. researchgate.net These reactions are fundamental in building more complex nitrogen-containing heterocyclic systems.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 4-alkoxy or 4-aryloxy-3-bromo-5-nitropyridines.
Thiols: Thiolates can be used to introduce sulfur-containing moieties at the C4 position.
The versatility of the SNAr reaction on this substrate allows for the construction of a multitude of molecular architectures, which are valuable intermediates in medicinal chemistry and materials science.
| Nucleophile | Product Architecture |
| Amines (R-NH₂) | 4-Amino-3-bromo-5-nitropyridines |
| Alkoxides (R-O⁻) | 4-Alkoxy-3-bromo-5-nitropyridines |
| Phenoxides (Ar-O⁻) | 4-Aryloxy-3-bromo-5-nitropyridines |
| Thiolates (R-S⁻) | 4-Thio-3-bromo-5-nitropyridines |
Reduction Chemistry of the Nitro Group and its Synthetic Utility
The nitro group in this compound is not only a powerful activating group for SNAr reactions but also a versatile functional group that can be readily transformed into an amino group. This reduction is a crucial step in many synthetic pathways, opening up avenues for further functionalization.
Catalytic Hydrogenation and Other Chemoselective Reduction Methodologies
The reduction of the nitro group to an amine is most commonly and efficiently achieved through catalytic hydrogenation. This method offers high chemoselectivity, meaning the nitro group can be reduced without affecting the halogen substituents on the pyridine ring.
Standard conditions for catalytic hydrogenation involve the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. rsc.orggoogle.com The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol. For example, 3-fluoro-4-nitropyridine (B80604) N-oxide can be quantitatively reduced to 3-fluoro-4-aminopyridine via catalytic hydrogenation with 10% Pd/C and hydrogen gas. nih.govresearchgate.net
Other reduction methods can also be employed, including the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
| Reduction Method | Reagents | Typical Product |
| Catalytic Hydrogenation | H₂, Pd/C | 5-Amino-3-bromo-4-fluoropyridine |
| Metal/Acid Reduction | Fe/CH₃COOH or SnCl₂/HCl | 5-Amino-3-bromo-4-fluoropyridine |
Formation of Amino-Pyridines as Key Downstream Synthetic Intermediates
The product of the nitro group reduction, 5-amino-3-bromo-4-fluoropyridine, is a highly valuable synthetic intermediate. The newly formed amino group is a versatile handle for a wide range of subsequent chemical transformations.
The amino group can undergo various reactions, including:
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines.
Coupling Reactions: The amino-pyridine can participate in various cross-coupling reactions to form C-N bonds.
The strategic reduction of the nitro group in this compound provides access to a key building block that enables the synthesis of a vast array of more complex and highly functionalized pyridine derivatives for diverse applications.
Transition Metal-Catalyzed Coupling Reactions at Halogenated Sites
The presence of a bromine atom at the 3-position of the pyridine ring suggests that this compound is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, particularly in the synthesis of biaryl compounds and other substituted pyridines.
Suzuki, Stille, and Other Cross-Coupling Transformations Involving Bromine
The carbon-bromine bond in this compound is susceptible to oxidative addition by palladium(0) catalysts, initiating the catalytic cycle of several cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin compounds, are prominent examples of such transformations.
The reactivity of related halopyridines in Suzuki-Miyaura reactions is well-documented. For instance, 3-bromopyridine (B30812) has been successfully coupled with various boronic acids and their derivatives. rsc.orgrsc.orgresearchgate.net Similarly, 2-bromo-5-nitropyridine (B18158) has been shown to participate in Suzuki-Miyaura couplings, indicating that the presence of a nitro group does not inhibit the reaction. gre.ac.uk In fact, the electron-withdrawing nature of the nitro group can enhance the reactivity of the aryl halide towards oxidative addition. It is therefore highly probable that this compound would readily undergo Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids or esters to furnish the corresponding 3-aryl-4-fluoro-5-nitropyridines.
Stille cross-coupling reactions of halopyridines are also well-established. ewha.ac.krresearchgate.net Given the successful Stille couplings of other bromopyridines, it is expected that this compound would react with various organostannanes in the presence of a palladium catalyst to yield the corresponding 3-substituted-4-fluoro-5-nitropyridines.
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also anticipated to be viable with this substrate at the bromine position. The Sonogashira coupling of 2-bromo-5-nitropyridine with terminal acetylenes, for example, has been reported to proceed efficiently. researchgate.net
Table 1: Predicted Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Fluoro-3-phenyl-5-nitropyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Fluoro-3-(4-methoxyphenyl)-5-nitropyridine |
| Pyrimidine-5-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 4-Fluoro-5-nitro-3-(pyrimidin-5-yl)pyridine |
Functional Group Interconversions and Advanced Derivatization Strategies
The functional groups of this compound offer multiple avenues for further chemical modification. Key transformations include nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon, and reduction of the nitro group.
The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. stackexchange.com Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. organicchemistrytutor.comresearchgate.net Therefore, treatment of this compound with a variety of nucleophiles, such as amines, alkoxides, and thiolates, is expected to result in the selective displacement of the fluoride ion to yield a diverse array of 4-substituted 3-bromo-5-nitropyridines. This reactivity pattern has been observed in related 4-fluoronitropyridine systems. researchgate.net
The nitro group at the 5-position can be readily reduced to an amino group. nih.govnih.gov Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate/Pd-C). acs.orgresearchgate.net The resulting 5-amino-3-bromo-4-fluoropyridine would be a versatile intermediate, as the amino group can be further functionalized through diazotization, acylation, or alkylation, and can also modulate the reactivity of the pyridine ring in subsequent reactions. The selective reduction of a nitro group in the presence of halogens is a well-established process. google.comcalvin.edu
Table 2: Potential Functional Group Interconversions of this compound
| Reagent(s) | Target Functional Group | Reaction Type | Expected Product |
|---|---|---|---|
| R-NH₂ (e.g., Morpholine) | Fluorine | Nucleophilic Aromatic Substitution | 4-(Morpholin-4-yl)-3-bromo-5-nitropyridine |
| NaOMe/MeOH | Fluorine | Nucleophilic Aromatic Substitution | 3-Bromo-4-methoxy-5-nitropyridine |
| H₂/Pd-C | Nitro group | Reduction | 5-Amino-3-bromo-4-fluoropyridine |
| Fe/NH₄Cl | Nitro group | Reduction | 5-Amino-3-bromo-4-fluoropyridine |
Electrophilic Aromatic Substitution Reactivity on the Pyridine Nucleus
The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (EAS). researchgate.netkochi-tech.ac.jp This deactivation is further intensified in this compound by the presence of three electron-withdrawing substituents (bromo, fluoro, and nitro groups). Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. rsc.orgvaia.com
Therefore, electrophilic aromatic substitution on the pyridine nucleus of this compound is expected to be extremely difficult, if not impossible, under standard conditions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the ring carbons are highly unlikely to proceed. Any potential electrophilic attack would preferentially occur at the pyridine nitrogen.
Oxidative Transformations of the Pyridine Ring and its Substituents
The most likely oxidative transformation for this compound is the N-oxidation of the pyridine nitrogen atom. nih.govnih.govresearchgate.netresearchgate.net This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The resulting pyridine N-oxide would have significantly altered electronic properties, which could be exploited in subsequent reactions. For example, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions and can also be deoxygenated to regenerate the parent pyridine.
Oxidation of the substituents themselves is less probable under standard conditions. The bromo and fluoro groups are already in high oxidation states. While the nitro group can sometimes be involved in oxidative processes, it is generally stable to further oxidation. Direct oxidation of the pyridine ring leading to ring-opening would require harsh conditions and is not a synthetically useful transformation for this compound.
Advanced Applications in Chemical Synthesis and Research Utilizing 3 Bromo 4 Fluoro 5 Nitropyridine
Utility as a Versatile Synthetic Building Block in Complex Molecule Construction
The strategic arrangement of electron-withdrawing groups on the pyridine (B92270) ring of 3-Bromo-4-fluoro-5-nitropyridine makes it an activated substrate for various chemical transformations. The bromine, fluorine, and nitro groups not only provide multiple reaction sites but also influence the regioselectivity of subsequent reactions, allowing for controlled and predictable synthesis of complex molecules.
Rational Design and Synthesis of Novel Heterocyclic Systems
This compound serves as a crucial starting material for generating a diverse range of novel heterocyclic systems. The inherent reactivity of the compound allows for sequential and selective functionalization. For instance, the bromine atom at the C3 position is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura coupling, which introduces new carbon-carbon bonds.
The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro groups, facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is instrumental in building fused heterocyclic systems, which are common motifs in pharmacologically active compounds. While direct nitration of 3-bromo-5-fluoropyridine (B183902) presents challenges due to the deactivating effects of the halogens, the use of its N-oxide derivative provides a more controlled route to introduce the nitro group at the C4 position, thereby creating the core structure for further elaboration.
Development of Multifunctionalized Pyridine Derivatives for Advanced Applications
The development of multifunctionalized pyridine derivatives is a cornerstone of modern medicinal and agricultural chemistry, and this compound is a key player in this field. The differential reactivity of its substituents allows for a stepwise approach to synthesis.
A significant application is the transformation of the nitro group. The nitro group can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions, including diazotization, acylation, or serve as a directing group for further substitutions. This conversion from an electron-withdrawing to an electron-donating group fundamentally alters the electronic character of the pyridine ring, opening up new synthetic possibilities.
Furthermore, the fluorine atom can be displaced by nucleophiles, although it is generally less reactive than other halogens in SNAr reactions on this specific scaffold. This graduated reactivity allows chemists to selectively target the different positions on the pyridine ring to construct highly functionalized molecules with tailored properties for applications ranging from pharmaceuticals to advanced materials.
Precursor in Radiopharmaceutical Synthesis
The synthesis of radiolabeled compounds for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of medical research. This compound and its derivatives have proven to be valuable precursors for creating PET tracers, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).
Design and Synthesis of ¹⁸F-Labeled Analogs for Positron Emission Tomography (PET) Precursors
A notable success in this area is the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET tracer under investigation for imaging demyelination in neurological diseases like multiple sclerosis. researchgate.net The synthesis leverages a derivative of the title compound, 3-bromo-4-nitropyridine (B1272033) N-oxide. researchgate.net
The process involves a nucleophilic aromatic substitution reaction where the bromo group of 3-bromo-4-nitropyridine N-oxide is replaced by [¹⁸F]fluoride. researchgate.net This initial radiofluorination step yields [¹⁸F]3-fluoro-4-nitropyridine N-oxide. researchgate.net Subsequently, the nitro group and the N-oxide are reduced, typically through catalytic hydrogenation, to afford the final desired product, [¹⁸F]3-fluoro-4-aminopyridine, in a state suitable for PET imaging applications. researchgate.net This multi-step, one-pot synthesis demonstrates the utility of the bromo-nitro-pyridine scaffold in accessing clinically relevant radiopharmaceuticals.
| Precursor | Reaction | Key Reagents | Product | Application |
| 3-bromo-4-nitropyridine N-oxide | Radiofluorination & Reduction | [¹⁸F]TBAF, H₂, Pd/C | [¹⁸F]3-fluoro-4-aminopyridine | PET imaging of demyelination researchgate.net |
Strategies for ¹⁹F/¹⁸F Isotopic Exchange in Substituted Pyridine Systems
An alternative and often more rapid method for introducing ¹⁸F into a molecule is through isotopic exchange (IE), where a stable ¹⁹F atom on the molecule is swapped for a radioactive ¹⁸F atom. This method is particularly effective on electron-deficient aromatic systems. Research has shown that the ¹⁹F/¹⁸F isotopic exchange on 3-fluoro-4-nitropyridine (B80604) N-oxide, the direct fluorinated analog of the bromo-precursor, proceeds rapidly and in high yield. researchgate.net
This discovery is significant as it represents the first documented example of a fluoride (B91410) exchange on a C-F bond within a heterocyclic compound. researchgate.netacs.org The electron-withdrawing nature of the nitro group and the N-oxide functionality sufficiently activates the C-F bond at the meta-position, making it susceptible to nucleophilic attack by [¹⁸F]fluoride, thus facilitating the isotopic exchange. This strategy offers a streamlined pathway to ¹⁸F-labeled pyridines, potentially simplifying the production of certain PET radiotracers by starting from the non-radioactive, fluorinated version of the precursor. researchgate.netacs.org
Contributions to Advanced Materials Science Research (e.g., Polymer Precursors, Functional Coatings)
While the primary applications of this compound are well-documented in medicinal and agrochemical synthesis, its structural motifs are also relevant to materials science. Pyridine-containing polymers are of interest for their potential in creating conductive materials, functional coatings, and materials with unique optical properties. acs.orgacs.orgmdpi.com
The functional groups on this compound make it a potential monomer or a precursor to monomers for polymerization reactions. For example, the bromine atom allows for participation in cross-coupling reactions like Suzuki or Stille, which are common methods for synthesizing conjugated polymers. These polymers, featuring alternating aromatic units, can exhibit electrical conductivity or specific light-emitting properties.
Furthermore, the nitro group can be transformed into other functionalities that can be used to tune the properties of a material. For instance, reduction to an amine group could provide a site for covalent attachment to surfaces, creating functional coatings with specific chemical resistance or biorecognition capabilities. Although specific examples of polymers or coatings derived directly from this compound are not extensively reported in the literature, the chemical reactivity of the compound suggests its potential as a valuable component in the design of new functional materials. mdpi.com Its derivatives, particularly 4-arylated-3,5-dinitropyridines, are considered useful synthetic intermediates for functional materials. researchgate.net
Role in Ligand Design for Coordination Chemistry and Organometallic Catalysis
This compound serves as a valuable and versatile precursor in the sophisticated field of ligand design, particularly for coordination chemistry and organometallic catalysis. Its utility stems from the presence of multiple reactive sites—a bromine atom, a fluorine atom, and a nitro group—on the pyridine ring. These functional groups can be selectively modified through various organic transformations to construct complex, multidentate ligands capable of coordinating with a wide range of metal centers. The resulting coordination complexes and organometallic catalysts often exhibit unique electronic and steric properties, leading to enhanced catalytic activity and selectivity in various chemical reactions.
The strategic modification of this compound allows for the fine-tuning of ligand properties. A key initial step in many synthetic routes is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This transformation is pivotal as the resulting amino group can act as a primary coordination site or be further functionalized to create more elaborate ligand architectures. The presence of the halogen atoms (bromine and fluorine) offers additional handles for modification, typically through cross-coupling reactions, enabling the introduction of other coordinating moieties.
A prominent example of ligand synthesis starting from a related precursor involves the formation of bidentate ligands. For instance, a synthetic pathway can be envisioned where a derivative of this compound, after reduction of the nitro group to an amine, is further reacted to create a molecule with multiple coordination points. One such example from related chemistries is the synthesis of 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide, where the pyridyl and amide groups can function as a bidentate ligand system. The synthesis of such a ligand would typically involve the catalytic hydrogenation of the nitropyridine precursor to yield an aminopyridine derivative, which is then coupled with another suitably functionalized molecule.
These aminopyridine-based ligands can then be coordinated with various transition metals, such as ruthenium, palladium, cobalt, or copper, to form stable complexes. nsf.gov The coordination of these ligands to a metal center is a critical step in the formation of an active catalyst. The electronic nature of the substituents on the pyridine ring, which can be modulated starting from this compound, plays a significant role in the electronic density at the metal center, thereby influencing the catalytic activity. nsf.gov
The resulting organometallic complexes have shown significant promise in various catalytic applications. For example, ruthenium complexes bearing aminopyridine-based ligands have been demonstrated to be highly effective catalysts for the transfer hydrogenation of ketones. nsf.govacs.orgresearchgate.net In these systems, the ligand plays a crucial role in the catalytic cycle, often participating directly in the substrate activation and transformation. Similarly, palladium complexes with tailored ligands derived from functionalized pyridines are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org
The table below outlines the key compounds involved in the transformation of a this compound derivative into a potential ligand and its subsequent coordination complex.
| Compound Name | Molecular Formula | Role in Synthesis | Key Features |
| This compound | C₅H₂BrFN₂O₂ | Starting Precursor | Contains versatile reactive sites (Br, F, NO₂) for functionalization. |
| 3-Bromo-4-fluoro-5-aminopyridine | C₅H₄BrFN₂ | Intermediate | The amino group serves as a key coordinating site or a point for further ligand elaboration. |
| Bidentate Pyridine-based Ligand | Varies | Chelating Agent | Capable of forming a stable complex with a metal center through two donor atoms. |
| Organometallic Complex | Varies | Catalyst | The final active species where the metal center is coordinated to the custom-designed ligand. |
The following table details the conceptual synthetic steps from the precursor to a functional catalyst, highlighting the versatility of this compound in ligand design.
| Reaction Step | Description | Significance |
| Reduction of Nitro Group | The nitro group on the pyridine ring is reduced to an amino group, typically using catalytic hydrogenation. | This transformation fundamentally changes the electronic properties of the pyridine ring and introduces a primary coordinating group. |
| Ligand Elaboration | The resulting aminopyridine is further reacted to introduce additional coordinating functionalities, forming a multidentate ligand. | This step allows for the precise tuning of the ligand's steric and electronic properties to optimize its interaction with a specific metal center. |
| Coordination to Metal Center | The synthesized ligand is reacted with a metal salt (e.g., of Ru, Pd, Co, Cu) to form a coordination complex. | This creates the active organometallic catalyst, where the ligand environment dictates the catalytic performance. |
| Catalytic Application | The organometallic complex is employed as a catalyst in a specific chemical transformation, such as hydrogenation or cross-coupling. | Demonstrates the practical utility of the ligand designed from the initial this compound precursor. |
Computational and Theoretical Chemistry Investigations of 3 Bromo 4 Fluoro 5 Nitropyridine
Electronic Structure Elucidation through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3-bromo-4-fluoro-5-nitropyridine. researchgate.net These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govscience.gov
For this compound, the electron-withdrawing nature of the nitro (NO₂), fluoro (F), and bromo (Br) groups significantly influences the energy of these frontier orbitals. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can precisely calculate these energies. ijrte.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. science.gov Analysis of related molecules suggests that the HOMO is typically distributed over the pyridine (B92270) ring and the bromine atom, while the LUMO is concentrated around the electron-deficient nitro group and the carbon atoms of the ring. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies for a Related Nitropyridine Derivative This table presents typical data obtained from DFT calculations for compounds structurally similar to this compound to illustrate the concept.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govijrte.org The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. tandfonline.com Green areas represent neutral potential. tandfonline.com
In this compound, the highly electronegative oxygen atoms of the nitro group create a region of strong negative potential (red). Conversely, the hydrogen atoms on the pyridine ring and the areas near the carbon atoms attached to the electron-withdrawing groups are expected to show positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The fluorine and bromine atoms also contribute significantly to the electron-deficient nature of the pyridine ring. Such MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Prediction of Reactivity and Regioselectivity via Computational Modeling
Computational modeling extends beyond static electronic properties to simulate dynamic chemical processes, offering predictions on how and where a molecule is likely to react.
By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely reaction pathways. researchgate.net This involves locating the transition states—the highest energy points along the reaction coordinate—which represent the energy barriers that must be overcome for the reaction to proceed. le.ac.uknih.gov For substituted pyridines, common reactions include nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. nih.govacs.org
Computational studies on similar systems have shown that the presence and position of substituents like bromo, fluoro, and nitro groups dictate the regioselectivity of these reactions. researchgate.net For instance, in an SₙAr reaction, a nucleophile is more likely to attack the carbon position that is most electron-deficient and where the transition state is most stabilized. DFT calculations can determine the activation energies for attack at different positions on the pyridine ring, thereby predicting the most favorable reaction site. le.ac.ukacs.org
Theoretical calculations can predict whether a reaction will be under kinetic or thermodynamic control by computing the full energy profile of the reaction pathways leading to different products. rsc.org By comparing the activation energies (ΔG‡) for the formation of various isomers or adducts, the kinetic product can be identified. openstax.org Simultaneously, by calculating the relative Gibbs free energies (ΔG) of the final products, the thermodynamic product can be determined. libretexts.org This predictive capability is invaluable for designing synthetic routes that selectively yield the desired product. nih.govrsc.org For a molecule like this compound, with multiple potential reaction sites, such theoretical predictions are essential for controlling the outcome of a chemical transformation.
Vibrational Spectroscopy Analysis via Theoretical Calculations
Theoretical calculations are highly effective in analyzing and assigning vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. ijrte.orgsmolecule.com By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. acs.org
These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. smolecule.com The Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nih.govresearchgate.net For this compound, this would involve identifying the characteristic stretching frequencies for C-H, C-N, N=O, C-F, and C-Br bonds, as well as the various bending and ring deformation modes. ijrte.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Halogenated Nitropyridine This table demonstrates the typical correlation between theoretical and experimental vibrational data. Frequencies are in cm⁻¹.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment (PED) |
|---|---|---|---|
| ν(NO₂) asym stretch | 1590 | 1588 | N=O asymmetric stretching |
| ν(NO₂) sym stretch | 1350 | 1348 | N=O symmetric stretching |
| ν(C-F) stretch | 1255 | 1250 | C-F stretching |
| ν(C-Br) stretch | 680 | 675 | C-Br stretching |
Normal Mode Analysis and Potential Energy Distribution (PED) Calculations
Normal Mode Analysis is a powerful computational technique used to determine the fundamental vibrational modes of a molecule. For this compound, this analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The calculation, performed on the optimized molecular geometry, yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration. These modes describe the collective motions of the atoms, such as stretching, bending, and torsion.
To provide a detailed and unambiguous assignment of these vibrational modes, Potential Energy Distribution (PED) analysis is employed. researchgate.netdoi.org PED breaks down each normal mode into contributions from various internal coordinates (e.g., individual bond stretches or angle bends), thus clarifying the nature of the vibration. For instance, a mode near 1550 cm⁻¹ might be shown by PED to be composed of 80% asymmetric NO₂ stretching, coupled with minor contributions from ring vibrations. This level of detail is indispensable for accurately interpreting experimental vibrational spectra.
Table 1: Illustrative Normal Mode Analysis and Potential Energy Distribution (PED) for this compound This table presents a selection of calculated vibrational modes and their assignments based on PED analysis, as would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.
| Mode No. | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) |
| 1 | 3105 | ν(C-H) (98%) |
| 2 | 1610 | ν(C=C) (55%) + ν(C=N) (40%) |
| 3 | 1545 | νas(NO₂) (82%) + δ(C-H) (10%) |
| 4 | 1350 | νs(NO₂) (75%) + ν(C-N) (15%) |
| 5 | 1280 | ν(C-F) (88%) |
| 6 | 1150 | δ(C-H) in-plane (70%) |
| 7 | 850 | γ(C-H) out-of-plane (85%) |
| 8 | 680 | Ring deformation (60%) + ν(C-Br) (25%) |
| 9 | 550 | δ(NO₂) wagging (78%) |
| 10 | 420 | ν(C-Br) (65%) + Ring deformation (20%) |
| ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; δ: in-plane bending; γ: out-of-plane bending. Data is representative of calculations on similar halogenated nitropyridines. |
Correlation of Calculated and Experimental Infrared and Raman Spectra
A primary application of vibrational frequency calculations is the interpretation of experimental spectroscopic data. The theoretical frequencies obtained from DFT calculations are systematically higher than those observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. longdom.orgnih.gov This discrepancy arises from the harmonic approximation used in the calculations and the neglect of electron correlation effects.
To bridge this gap, a scaling factor is typically applied to the calculated frequencies. scifiniti.com For the B3LYP/6-311++G(d,p) level of theory, a scaling factor around 0.96 is common. The scaled theoretical frequencies generally show excellent agreement with the experimental wavenumbers, allowing for a confident assignment of the observed spectral bands. nih.gov The correlation involves comparing the positions and relative intensities of the scaled calculated peaks with the experimental FT-IR and FT-Raman spectra. cardiff.ac.uk
Table 2: Correlation of Calculated (Scaled) and Representative Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Calculated (Scaled) Wavenumber | Experimental FT-IR Wavenumber | Experimental FT-Raman Wavenumber |
| ν(C-H) | 3095 | 3098 | 3096 |
| ν(C=C) / ν(C=N) | 1605 | 1608 | 1607 |
| νas(NO₂) | 1542 | 1545 | 1544 |
| νs(NO₂) | 1348 | 1351 | 1350 |
| ν(C-F) | 1275 | 1278 | 1277 |
| δ(C-H) in-plane | 1145 | 1148 | 1146 |
| ν(C-Br) | 675 | 678 | 677 |
| All values are in cm⁻¹. Calculated values are scaled. Experimental values are representative for this class of compounds. |
Advanced Spectroscopic Property Predictions
Beyond vibrational spectra, computational chemistry can predict other key spectroscopic properties, providing a more complete picture of the molecule's characteristics.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic nuclear magnetic shielding tensors. modgraph.co.ukresearchgate.net These tensors are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS).
Calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted values for this compound would reflect the influence of the electron-withdrawing nitro group and the electronegative halogen substituents on the electronic environment of each nucleus. acs.orgmdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.95 | C-2 | 152.5 |
| H-6 | 8.70 | C-3 | 115.0 |
| C-4 | 155.8 (d, ¹JCF ≈ 250 Hz) | ||
| C-5 | 138.2 | ||
| C-6 | 148.9 | ||
| Shifts are referenced to TMS. The ¹³C shift for C-4 shows a large predicted coupling constant (J) due to the directly bonded fluorine atom. Data is illustrative based on GIAO calculations for similar structures. |
Ultraviolet-Visible (UV-Vis) Absorption Maxima
The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.nettandfonline.com This method calculates the excitation energies and oscillator strengths (f) of electronic transitions from the ground state to various excited states. The results are typically reported as the wavelength of maximum absorption (λmax).
For a molecule like this compound, one would expect to see π→π* transitions associated with the conjugated pyridine ring and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group. researchgate.net The calculations can also simulate the effect of different solvents on the absorption spectrum, predicting solvatochromic shifts.
Table 4: Predicted UV-Visible Absorption Maxima (λmax) for this compound
| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| Gas Phase | 288 | 0.16 | π → π |
| Hexane | 290 | 0.17 | π → π |
| Ethanol | 295 | 0.19 | π → π |
| Gas Phase | 345 | 0.07 | n → π |
| Hexane | 342 | 0.07 | n → π |
| Ethanol | 338 | 0.06 | n → π |
| Data is representative of TD-DFT calculations on nitropyridine systems. |
Sophisticated Analytical Methodologies for Characterization and Reaction Monitoring in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the unambiguous structural elucidation of 3-Bromo-4-fluoro-5-nitropyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
High-field NMR spectroscopy allows for the detailed analysis of the pyridine (B92270) ring's substitution pattern. The electron-withdrawing nature of the nitro group, along with the inductive effects of the bromine and fluorine atoms, significantly influences the chemical shifts of the remaining protons and carbons.
¹H NMR: The proton spectrum of this compound is expected to show two distinct signals for the two protons on the pyridine ring. These signals would appear in the downfield region, characteristic of aromatic protons, with their exact chemical shifts influenced by the deshielding effects of the adjacent electron-withdrawing substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons directly bonded to the electronegative nitrogen, bromine, fluorine, and nitro group will exhibit characteristic chemical shifts. For instance, the carbon attached to the fluorine atom will show a large C-F coupling constant.
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would display a single resonance, with its chemical shift providing a sensitive probe of the electronic environment. wikipedia.orgicpms.cz Coupling to the adjacent aromatic protons would result in a well-defined splitting pattern, further confirming the structure. wikipedia.orgicpms.cz In studies involving the synthesis of related compounds like 3-fluoro-4-nitropyridine (B80604), ¹⁹F NMR is crucial for confirming the successful incorporation of fluorine. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Influences |
| ¹H | Downfield (Aromatic Region) | Two distinct signals for ring protons; chemical shifts influenced by adjacent electron-withdrawing groups (NO₂, Br, F). |
| ¹³C | Varied | Signals are influenced by the electronegativity of attached atoms; C-F coupling is observable for the carbon bonded to fluorine. |
| ¹⁹F | Characteristic of Fluoro-pyridines | A single, sensitive resonance; provides information on the electronic environment; exhibits coupling to adjacent protons. icpms.czrsc.org |
This table is generated based on general principles of NMR spectroscopy and data from related compounds.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to definitively establish the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. In studies of reactions involving similar substituted pyridines, 2D NMR spectral data have been crucial for confirming the structure of products, especially in cases of unexpected rearrangements like nitro-group migration. researchgate.net These techniques allow researchers to map the correlations between protons, between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC), thereby piecing together the molecular structure unambiguously.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Precise Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass, which can be used to confirm its molecular formula (C₅H₂BrFN₂O₂). This technique is indispensable for validating the identity of the target compound and any intermediates or byproducts formed during a reaction. In research involving the synthesis of derivatives, such as the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, HRMS is used to confirm the mass of the resulting product, 3-fluoro-4-nitropyridine N-oxide, matching the calculated value to the experimental value with a high degree of precision. rsc.org
| Technique | Information Obtained | Application for this compound |
| HRMS | Exact Mass, Elemental Composition | Confirms the molecular formula (C₅H₂BrFN₂O₂) by matching the calculated mass (220.9288) with the measured mass. rsc.org |
Advanced Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress, assessment of product purity, and purification.
High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the progress of reactions involving this compound and for determining the purity of the final product. By using a stationary phase, such as a C18 column, and a mobile phase of solvents, HPLC separates compounds based on their polarity and interaction with the column. rsc.orggoogle.com
In studies on the fluorination of precursors like 3-bromo-4-nitropyridine, HPLC is used to track the disappearance of the starting material and the appearance of the product. rsc.orgnih.gov For example, in a reaction mixture, 3-bromo-4-nitropyridine and its potential products like 3-fluoro-4-nitropyridine and 3-bromo-4-fluoropyridine (B38431) can be separated and quantified based on their distinct retention times. google.com UV detectors are commonly used, with detection wavelengths set to observe the aromatic system of the pyridine ring. google.com
| HPLC Parameter | Typical Conditions for Analysis | Reference |
| Column | C18 reverse-phase (e.g., Nucleodur 5 µm, 4.6 x 250 mm) | rsc.orggoogle.com |
| Mobile Phase | Gradient of Methanol (B129727) and an aqueous buffer (e.g., 50 mM NH₄HCO₃) | rsc.orggoogle.com |
| Flow Rate | 1.4 mL/min | rsc.orggoogle.com |
| Detection | UV at 254 nm and 313 nm | google.com |
| Retention Time (Example) | 3-bromo-4-nitropyridine: 10.83 min; 3-fluoro-4-nitropyridine: 8.38 min | rsc.orggoogle.com |
In the context of medicinal chemistry and the development of PET imaging agents, derivatives of this compound are used as precursors for radiolabeling with isotopes like Fluorine-18 (B77423) ([¹⁸F]). Radio-HPLC is a critical adaptation of HPLC that incorporates a radiation detector in series with a standard UV detector. rsc.orgnih.gov This setup allows for the simultaneous monitoring of both non-radioactive (cold) and radioactive (hot) species in the reaction mixture.
For instance, in the synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide from its bromo-precursor, radio-HPLC is used to purify the desired radiolabeled product from unreacted starting material and [¹⁸F]fluoride. rsc.orgnih.gov The technique provides essential data on the radiochemical yield (the percentage of radioactivity incorporated into the final product) and radiochemical purity (the percentage of the total radioactivity in the final product that is in the desired chemical form). nih.gov This ensures that the final radiopharmaceutical is pure and suitable for its intended application.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as an unparalleled and definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is crucial for confirming the molecular structure of novel compounds synthesized from precursors like this compound. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry, a critical aspect in pharmaceutical and materials science research.
In the context of research involving this compound, while a crystal structure for the compound itself is not widely reported in primary literature, the technique is extensively applied to characterize its derivatives. Following synthetic transformations, such as nucleophilic aromatic substitution (SNAr) reactions where the fluorine or bromine atom is displaced, X-ray crystallography serves as the ultimate proof of structure, confirming the regiochemistry of the substitution and elucidating the conformational preferences of the resulting molecule.
Detailed structural analysis of halogenated nitropyridine derivatives reveals key insights into their solid-state packing and intermolecular interactions. smolecule.com The planar nature of the pyridine ring often facilitates π-π stacking interactions, which are significant in organizing the molecules in the crystal lattice. smolecule.com Additionally, the various substituents—the nitro group, halogens, and any newly introduced functional groups—participate in a range of non-covalent interactions. These can include hydrogen bonding, particularly if hydroxyl or amino groups are present, and halogen bonding, where the bromine atom acts as an electrophilic region. smolecule.com These interactions collectively dictate the crystal packing motif and influence the material's physical properties.
A practical example of the detailed data obtained from such an analysis is illustrated by the X-ray diffraction study of a complex chroman derivative. science.gov While not directly synthesized from this compound, the data is representative of what is obtained for complex heterocyclic compounds.
Interactive Table: Example Crystallographic Data for a Heterocyclic Derivative
Below is a table showcasing typical crystallographic data obtained from an X-ray diffraction experiment on a representative complex molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.336(6) |
| b (Å) | 10.866(5) |
| c (Å) | 27.166(11) |
| β (°) | 95.193(6) |
| Volume (ų) | 3920(3) |
| Z (molecules/unit cell) | 8 |
This data is for 3-[4-bromo-α(R)-methoxybenzyl]-6-chloro-3(S),4(S)-dihydroxychroman and is presented as a representative example of crystallographic data. science.gov*
Moreover, X-ray crystallography is indispensable for determining the absolute configuration of chiral centers. In metabolic studies or asymmetric synthesis, where multiple stereoisomers can be formed, resolving the exact spatial arrangement is crucial. For instance, in a study identifying a drug metabolite, X-ray diffraction analysis was used to definitively establish the identity and novel stereochemistry of ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone, revealing an unexpected migration of a nitro group. researchgate.net This highlights the power of the technique to resolve complex structural and stereochemical questions that other analytical methods may not be able to address conclusively.
Future Research Directions and Emerging Paradigms for 3 Bromo 4 Fluoro 5 Nitropyridine
Development of Eco-Friendly and Sustainable Synthetic Processes
The chemical industry's growing emphasis on sustainability is driving research into greener synthetic routes for producing complex molecules like 3-bromo-4-fluoro-5-nitropyridine. Current methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign alternatives.
Detailed Research Findings: Future efforts will likely focus on several key areas of green chemistry. The use of heterogeneous catalysts, such as zinc phosphate, is a promising approach for synthesizing substituted pyridines, offering advantages like easy separation and reusability, which minimizes waste. rsc.org Solvent-free reaction conditions, perhaps catalyzed by well-defined and air-stable metal complexes like those involving Zn(II), represent another significant step towards sustainability. acs.orgbohrium.com These methods reduce reliance on volatile organic compounds, which are a major source of industrial pollution.
Furthermore, biocatalysis presents a paradigm shift, utilizing enzymes or whole organisms to perform chemical transformations. Research into engineered microorganisms, such as Rhodococcus jostii, has shown the potential for producing substituted pyridines from renewable biomass sources like lignin. ukri.org This approach not only uses sustainable feedstocks but also operates under mild, aqueous conditions. Another innovative green technique is the use of visible light as a sustainable energy source to drive reactions, potentially eliminating the need for toxic transition-metal catalysts in certain C-H functionalization steps. icsr.in
| Strategy | Conventional Approach | Emerging Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Catalysis | Homogeneous catalysts (often precious metals) | Heterogeneous catalysts (e.g., Zinc Phosphate), Biocatalysis (e.g., engineered microbes) | Catalyst recovery and reuse, use of renewable feedstocks, mild reaction conditions. rsc.orgukri.org |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, aqueous media, or ionic liquids | Reduced pollution, improved safety, lower environmental impact. acs.orgbohrium.comresearchgate.net |
| Energy Source | Thermal heating | Visible light (Photocatalysis) | Energy efficiency, potential for transition-metal-free reactions, high selectivity. icsr.in |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of synthetic pathways. For a complex target like this compound, these computational methods can navigate the vast landscape of possible reactions to identify the most efficient and viable routes.
Detailed Research Findings: AI-driven retrosynthetic analysis can propose novel synthetic pathways that might not be obvious to a human chemist. youtube.com By training on vast databases of known chemical reactions, these models can work backward from the target molecule to identify readily available starting materials. youtube.com This process can overcome significant synthetic hurdles, such as the challenging meta-fluorination required for certain pyridine derivatives. nih.gov
Exploration of Novel Catalytic Systems for Challenging Chemical Transformations
The synthesis of highly substituted pyridines often involves chemically challenging steps that require specialized catalysts to achieve the desired regioselectivity and efficiency. The inherent electronic properties of the pyridine ring make certain positions difficult to functionalize, necessitating the development of innovative catalytic systems.
Detailed Research Findings: A key challenge in pyridine chemistry is controlling the position of functionalization. Future research will likely leverage novel catalytic strategies to overcome these hurdles. For instance, photochemical organocatalysis, which utilizes pyridinyl radicals, can achieve different positional selectivity compared to classic methods. acs.org This opens up new avenues for introducing substituents at previously inaccessible positions.
Transition-metal and rare-earth metal catalysts are also at the forefront of C-H functionalization research, providing direct routes to alkylate, arylate, or otherwise modify the pyridine core without the need for pre-functionalized starting materials. beilstein-journals.org The development of cooperative catalytic systems, such as a Ni/Lewis acid combination, has enabled the direct C-4 alkylation of pyridines. beilstein-journals.org For the particularly difficult meta-position, iridium-based catalysts are showing promise. snnu.edu.cn Additionally, catalyst design is evolving to improve sustainability and practicality. The use of catalysts based on magnetic nanoparticles, for example, allows for easy recovery and reuse through simple magnetic decantation, which is a significant advantage for industrial-scale synthesis. tandfonline.com
| Catalytic System | Type of Transformation | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Photochemical Organocatalysis | Radical C(sp²)–C(sp³) bond formation | Offers distinct positional selectivity, metal-free. | Functionalization via pyridinyl radical intermediates. acs.org |
| Rare-Earth Metal Complexes | ortho-C(sp²)–H functionalization | High reactivity for direct C-H activation. | Alkylation of pyridines with polar imines and nonpolar alkenes. beilstein-journals.org |
| Ni/Lewis Acid Cooperative Catalysis | C4-alkylation | Direct and selective functionalization of the C4 position. | Overcoming inherent reactivity patterns of the pyridine ring. beilstein-journals.org |
| Iridium-Lewis Acid Bifunctional Catalysts | meta-C–H borylation | Enables functionalization of the electronically disfavored meta position. | Access to meta-substituted pyridines for further elaboration. snnu.edu.cn |
| Magnetic Nanoparticle-Supported Catalysts | Multicomponent reactions (e.g., for imidazopyridines) | Excellent reusability, easy separation, quasi-homogeneous behavior. | Development of sustainable and scalable synthetic processes. tandfonline.com |
Expansion into Emerging Functional Material Applications Beyond Current Scope
While this compound is primarily valued as a synthetic intermediate, its unique electronic and structural features make it an attractive building block for a new generation of functional materials. The presence of electron-withdrawing nitro and fluoro groups, combined with the versatile pyridine core, can impart specific optical, electronic, or catalytic properties to larger molecular assemblies and polymers.
Detailed Research Findings: The field of functional materials is rapidly advancing, with a focus on creating materials with tailored properties for specific tasks. accscience.comfraunhofer.de Pyridine-containing polymers and materials are already being explored for a range of applications. For instance, terpyridine derivatives derived from biomass have been used to create materials for dye-sensitized solar cells and photocatalysis. nih.gov
Future research could explore incorporating the this compound moiety into advanced polymeric materials. fz-juelich.de The strong dipole moment and potential for hydrogen bonding could be exploited in materials for electronics, sensors, or as solid-state electrolytes in batteries. fraunhofer.de Pyridine-based polymers have been designed using machine learning for the efficient removal of radioactive contaminants, highlighting the potential for creating materials for environmental remediation. acs.org Furthermore, the pyridine nitrogen and halogen atoms offer ideal coordination sites for creating metal-organic frameworks (MOFs). These highly porous materials could be designed for applications in gas storage, CO₂ capture, or heterogeneous catalysis. euromat2025.com The specific electronic tuning provided by the bromo, fluoro, and nitro substituents could lead to MOFs with unique catalytic activities or selective adsorption properties.
| Material Class | Potential Application | Role of the this compound Moiety |
|---|---|---|
| Functional Polymers | Organic electronics (e.g., OFETs), sensors, solid-state electrolytes | Provides specific electronic properties (electron-withdrawing), enhances thermal stability, and influences polymer morphology. fraunhofer.de |
| Metal-Organic Frameworks (MOFs) | Gas storage (H₂, CO₂), selective adsorption, heterogeneous catalysis | Acts as a functionalized organic linker, with the N and halogen atoms serving as metal-binding sites and the nitro group tuning the framework's electronic environment. euromat2025.com |
| Photovoltaic Materials | Dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs) | Could serve as a core component of a sensitizer (B1316253) dye or an electron-accepting material, influencing the energy levels and charge transport properties. nih.gov |
| Stimulus-Responsive Materials | Smart materials for actuators or controlled-release systems | The polar nature of the molecule could be used to create materials that change properties in response to external stimuli like electric fields or chemical analytes. fz-juelich.de |
Q & A
Q. What are the common synthetic routes for 3-bromo-4-fluoro-5-nitropyridine, and what factors influence reaction efficiency?
The synthesis typically involves sequential functionalization of the pyridine ring. A widely cited method starts with the fluorination of 3-bromo-4-nitropyridine N-oxide using xenon difluoride (XeF₂) in anhydrous HF, achieving regioselectivity at the 4-position . Subsequent catalytic hydrogenation of the nitro group (e.g., using H₂/Pd-C) yields intermediates like 3-fluoro-4-aminopyridine. Key factors include temperature control (<40°C to prevent ring decomposition) and solvent selection (e.g., dichloromethane for nitration steps). Impurities often arise from incomplete fluorination or over-reduction, necessitating purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is this compound characterized analytically, and what techniques resolve conflicting spectral data?
Standard characterization includes:
- NMR : NMR distinguishes fluorine environments (δ ~ -110 ppm for aromatic F).
- HPLC-MS : Monitors purity (>95%) and confirms molecular weight (MW 232.01 g/mol) .
- XRD : Resolves ambiguity in nitro-group orientation on the pyridine ring . Conflicting data (e.g., unexpected NMR splitting) may arise from paramagnetic impurities or solvent effects. Triangulate with FT-IR (nitro stretch ~1520 cm⁻¹) and elemental analysis (±0.3% tolerance) .
Q. What are the known biological activities of this compound, and how are preliminary assays designed?
The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (MIC ~32 µg/mL) and antitumor potential (IC₅₀ ~50 µM in HeLa cells) . Assays involve:
- Microplate dilution : Test concentrations from 1–128 µg/mL in Mueller-Hinton broth.
- MTT assay : 48-hour exposure to cancer cells, with DMSO as a solubilizer (<1% v/v). Controls include ciprofloxacin (antimicrobial) and cisplatin (anticancer). Activity is attributed to nitro-group redox cycling and halogen-mediated DNA intercalation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?
Advanced optimization strategies include:
- Flow chemistry : Continuous fluorination at 30°C with XeF₂, reducing reaction time from 12h to 2h .
- Microwave-assisted nitration : Enhances regioselectivity (95% 5-nitro isomer) using HNO₃/H₂SO₄ at 80°C for 10 minutes .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor nitro-group incorporation in real time. Scale-up challenges include exothermicity during nitration (requiring jacketed reactors) and fluorine gas handling (use of perfluoropolymer seals) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (B3LYP/6-311+G**) model:
- Bond dissociation energies : C-Br (68 kcal/mol) vs. C-F (116 kcal/mol), favoring Suzuki couplings at the bromine site .
- Electrostatic potential maps : Highlight electron-deficient nitro-group regions, guiding nucleophilic attack predictions. MD simulations (NAMD) assess solvent effects—e.g., DMF stabilizes transition states in Buchwald-Hartwig aminations .
Q. How do structural modifications (e.g., replacing bromine with iodine) alter biological activity?
Comparative studies show:
- 3-Iodo-4-fluoro-5-nitropyridine : Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration but reduces aqueous solubility.
- Anticancer activity : Iodine substitution improves IC₅₀ to ~30 µM (HeLa) due to enhanced DNA adduct formation.
- Toxicity : Iodo derivatives show higher hepatocyte cytotoxicity (LD₅₀ 20 µM vs. 45 µM for bromo), requiring prodrug strategies .
Q. What strategies resolve contradictions in reported antimicrobial data across studies?
Discrepancies (e.g., MIC ranging 16–64 µg/mL) may stem from:
- Strain variability : Use ATCC reference strains and CLSI guidelines.
- Biofilm vs. planktonic assays : Biofilm-related MICs are 4–8x higher; include crystal violet staining for biofilm biomass quantification.
- Nitroreductase activity : Bacterial nitroreductase expression varies; knockout E. coli strains (e.g., ΔnfsA) clarify metabolic activation roles .
Q. How is this compound utilized in synthesizing fluorinated radiopharmaceuticals?
The fluorine-18 analog (-labeled) is a PET tracer precursor. Key steps:
- Isotopic exchange : React -compound with K/K222 in acetonitrile (70°C, 15 min).
- Purification : Semi-prep HPLC (C18 column, 60% MeCN/H₂O) achieves radiochemical purity >98% . Applications include imaging tumor hypoxia (via nitro-group reduction in low-O₂ environments) .
Methodological Guidance
Q. What safety protocols are critical when handling this compound?
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Fragment libraries : Synthesize 20+ derivatives with systematic substitutions (Br→I, NO₂→NH₂, F→Cl).
- QSAR models : Use CoMFA (Comparative Molecular Field Analysis) to correlate logP, polar surface area, and IC₅₀.
- Crystallography : Resolve protein-ligand complexes (e.g., with TopoIIα) to identify halogen bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
